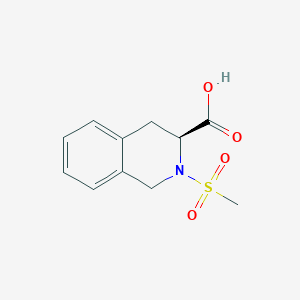
(3S)-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a methanesulfonyl group and a carboxylic acid group attached to a tetrahydroisoquinoline backbone. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the methanesulfonyl group: This step involves sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
(3S)-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: Shares a similar tetrahydroisoquinoline core but lacks the methanesulfonyl group.
(3S)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in (3S)-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid imparts unique chemical properties, such as increased polarity and reactivity, which can influence its biological activity and chemical behavior compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H13NO4S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(3S)-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO4S/c1-17(15,16)12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
IMIKNCFPHJZMGM-JTQLQIEISA-N |
Isomeric SMILES |
CS(=O)(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O |
Canonical SMILES |
CS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B15253651.png)
![5-([1-(Chloromethyl)cyclopropyl]methyl)-1-methyl-1H-1,2,4-triazole](/img/structure/B15253662.png)

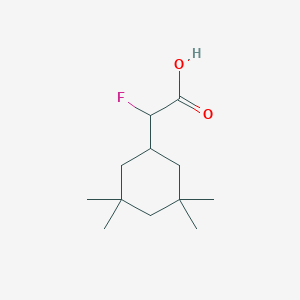
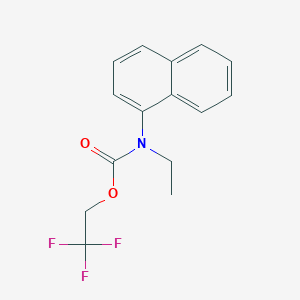
![2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B15253694.png)
![5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one](/img/structure/B15253697.png)
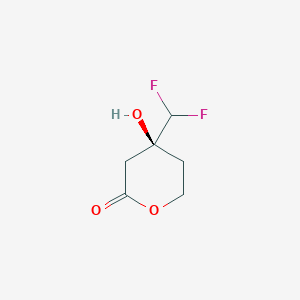
![5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde](/img/structure/B15253700.png)
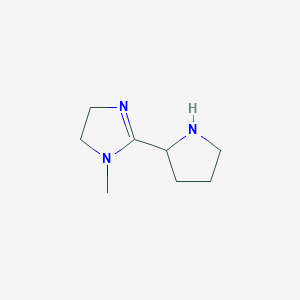
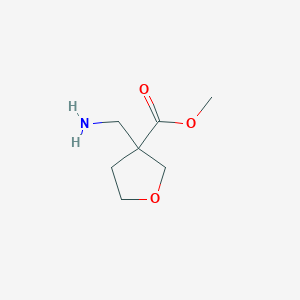

![7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B15253729.png)

